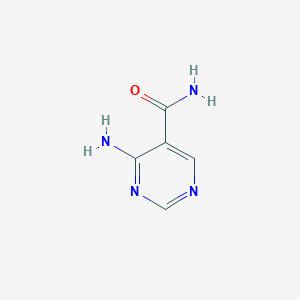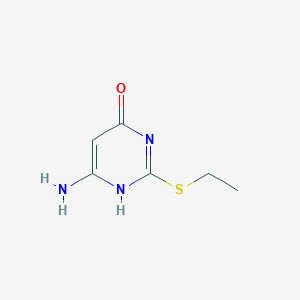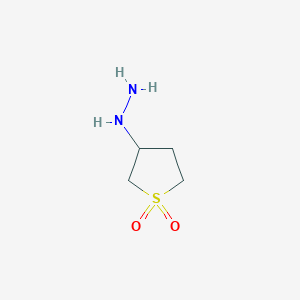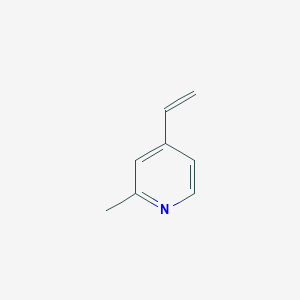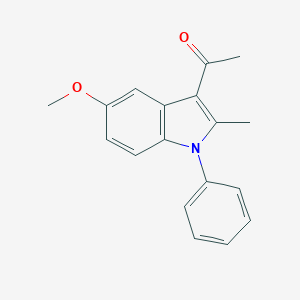
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone, also known as methoxetamine or MXE, is a synthetic dissociative drug that has gained popularity in the recreational drug market. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects. However, unlike ketamine and PCP, MXE has not been approved for any medical use and is considered a research chemical.
Mecanismo De Acción
MXE acts as an NMDA receptor antagonist by binding to the receptor and blocking the action of the neurotransmitter glutamate. This leads to a dissociative state where the user may feel disconnected from their body and surroundings. MXE has also been found to affect other neurotransmitter systems such as serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
MXE has been found to have a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, altered perception of time and space, and changes in mood and behavior. MXE has also been found to have an analgesic effect, which may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MXE has also been found to have a long half-life, which allows for longer experiments. However, MXE has several limitations as well. It is a research chemical and has not been approved for any medical use. MXE has also been found to have a high potential for abuse and dependence.
Direcciones Futuras
There are several future directions for research on MXE. One area of interest is the potential use of MXE as an analgesic. MXE has been found to have an analgesic effect in animal models and further research is needed to determine its potential use in humans. Another area of interest is the potential use of MXE in the treatment of neurological disorders such as depression and anxiety. MXE has been found to affect several neurotransmitter systems that are involved in these disorders and further research is needed to determine its potential therapeutic use.
Métodos De Síntesis
MXE is synthesized from 3-methoxy-2-(methylamino)phenol and 3-methoxybenzaldehyde. The reaction is catalyzed by a base and the product is purified through recrystallization. This synthesis method has been described in several scientific publications.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research to study the effects of dissociative drugs on the brain. MXE has been found to act as an NMDA receptor antagonist, similar to ketamine and PCP. This mechanism of action has been studied to understand the role of NMDA receptors in various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-(5-methoxy-2-methyl-1-phenylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-18(13(2)20)16-11-15(21-3)9-10-17(16)19(12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSDOASTIQMWFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353597 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
CAS RN |
101733-97-5 |
Source


|
| Record name | 1-(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

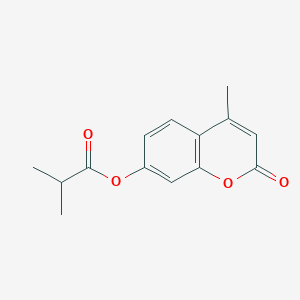
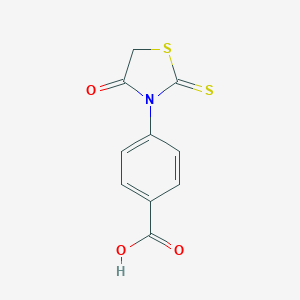
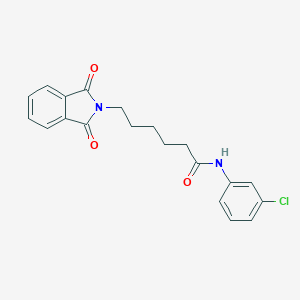
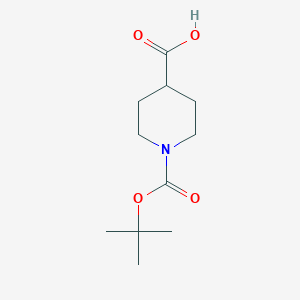
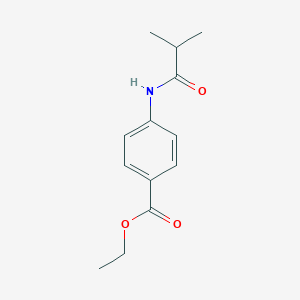
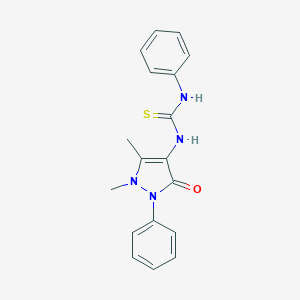

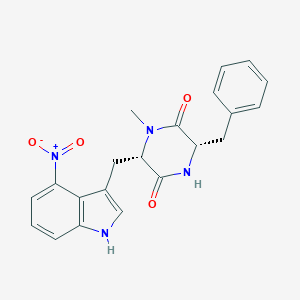
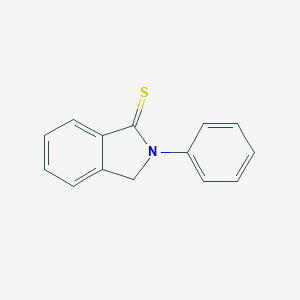
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
